molecular formula C11H8OS2 B14288419 4-(2H-1,3-Benzodithiol-2-ylidene)but-2-enal CAS No. 139199-98-7

4-(2H-1,3-Benzodithiol-2-ylidene)but-2-enal

Cat. No.: B14288419
CAS No.: 139199-98-7
M. Wt: 220.3 g/mol
InChI Key: NPCVGPXORYSAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2H-1,3-Benzodithiol-2-ylidene)but-2-enal is an organic compound with the molecular formula C10H8OS2 It is characterized by the presence of a benzodithiol ring and a butenal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodithiol-2-ylidene)but-2-enal typically involves the reaction of 1,3-benzodithiol-2-thione with crotonaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodithiol-2-ylidene)but-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2H-1,3-Benzodithiol-2-ylidene)but-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodithiol-2-ylidene)but-2-enal involves its interaction with molecular targets through its reactive functional groups. The benzodithiol ring can participate in electron transfer reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodithiole,2-(1,3-benzodithiol-2-ylidene)
  • 4-(2H-1,3-Benzodithiol-2-ylidene)-2,6-diphenyl-4H-pyran

Uniqueness

4-(2H-1,3-Benzodithiol-2-ylidene)but-2-enal is unique due to the presence of both a benzodithiol ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

139199-98-7

Molecular Formula

C11H8OS2

Molecular Weight

220.3 g/mol

IUPAC Name

4-(1,3-benzodithiol-2-ylidene)but-2-enal

InChI

InChI=1S/C11H8OS2/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-8H

InChI Key

NPCVGPXORYSAAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SC(=CC=CC=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.